Product packaging for 1-[(4-methoxyphenyl)acetyl]indoline(Cat. No.:)

1-[(4-methoxyphenyl)acetyl]indoline

Cat. No.: B5517769
M. Wt: 267.32 g/mol
InChI Key: INOZKKRYQIHMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxyphenyl)acetyl]indoline is a synthetic chemical building block of interest in medicinal chemistry and drug discovery. This compound features an indoline scaffold, a saturated derivative of indole that is prevalent in a wide range of bioactive molecules and pharmaceuticals . The indoline core is known for its versatility and is frequently employed in the synthesis of more complex heterocyclic systems . The structure is further functionalized with a (4-methoxyphenyl)acetyl group, a motif common in chemical research. Researchers utilize this compound primarily as a key intermediate in organic synthesis. Its molecular framework makes it a valuable precursor for developing novel compounds with potential pharmacological activities. It is strictly for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO2 B5517769 1-[(4-methoxyphenyl)acetyl]indoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-15-8-6-13(7-9-15)12-17(19)18-11-10-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOZKKRYQIHMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy of 1-[(4-methoxyphenyl)acetyl]indoline and Related Analogues

Vibrational spectroscopy, including FT-IR and Raman techniques, provides critical information about the functional groups and bond vibrations within a molecule.

The FT-IR spectrum of an N-acylindoline is characterized by several key absorption bands. For the amide functional group introduced by acylation, a strong carbonyl (C=O) stretching vibration is the most prominent feature. In related N-acylindolines, this ν(C=O) band typically appears in the range of 1650-1690 cm⁻¹. For instance, in a related complex, a strong band at 1718 cm⁻¹ was attributed to a carbonyl stretch. rsc.org

The spectrum of this compound is expected to show the following characteristic peaks:

C=O Stretch: A strong absorption band around 1660 cm⁻¹, characteristic of a tertiary amide carbonyl group.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the indoline (B122111) and acetyl methylene (B1212753) groups are expected in the 2850-2960 cm⁻¹ region. rsc.org

C-O-C Stretch: The ether linkage in the 4-methoxyphenyl (B3050149) group should produce a strong, characteristic asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹. In a similar methoxy-containing compound, a very strong band was observed at 1259 cm⁻¹. mdpi.com

Aromatic C=C Bending: Multiple bands in the 1450-1610 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings of the indoline and methoxyphenyl moieties. researchgate.net The typical FT-IR spectrum of indole (B1671886), a related parent structure, shows characteristic aromatic C=C stretching at 1508 cm⁻¹ and 1577 cm⁻¹. researchgate.net

Comparative analysis with analogues like 5-methoxy-1H-indole-2-carboxylic acid highlights the influence of molecular structure and intermolecular interactions, such as hydrogen bonding, on the precise frequencies of these vibrational modes. mdpi.com

Raman spectroscopy data for this compound is not prominently available in the reviewed literature. However, it is a valuable complementary technique to FT-IR. It would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C=C double bonds, which are often strong in Raman spectra. For the parent compound indoline, characteristic Raman shifts have been recorded and can serve as a baseline for analyzing substituted derivatives. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons. Based on data from analogous structures like Indolin-1-yl(4-methoxyphenyl)methanone, the predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would show distinct signals for each part of the molecule. rsc.org

Indoline Protons: The four protons on the benzene (B151609) ring of the indoline moiety typically appear as a complex multiplet system between 6.9 and 8.2 ppm. The proton at position 7 is often shifted downfield due to the anisotropic effect of the amide carbonyl group. rsc.org The two methylene groups of the indoline ring (positions 2 and 3) are expected to appear as two triplets around 4.1 ppm and 3.2 ppm. rsc.org

4-Methoxyphenyl Protons: The aromatic protons of the 4-methoxyphenyl group will appear as two distinct doublets due to their para-substitution, a characteristic AA'BB' system. These are typically found between 6.8 and 7.3 ppm. rsc.org The methoxy (B1213986) group (-OCH₃) protons will present as a sharp singlet further upfield, expected around 3.8 ppm. rsc.org

Acetyl Methylene Protons: The key distinguishing feature for this compound would be a singlet corresponding to the two protons of the methylene bridge (-CO-CH ₂-Ar). This signal is predicted to appear in the range of 3.8 to 4.2 ppm.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Indoline H-7~8.1dDownfield due to carbonyl anisotropy. rsc.org
Indoline H-4, H-5, H-67.0 - 7.3mOverlapping signals of the aromatic ring. rsc.org
4-Methoxyphenyl H-2', H-6'~7.2dPart of AA'BB' system. rsc.org
4-Methoxyphenyl H-3', H-5'~6.9dPart of AA'BB' system. rsc.org
Indoline -CH₂- (Position 2)~4.1tCoupled to protons at position 3. rsc.org
Acetyl -CH₂-~3.9sSinglet for the methylene bridge.
Methoxy -OCH₃~3.8sSharp singlet for the three methyl protons. rsc.org
Indoline -CH₂- (Position 3)~3.2tCoupled to protons at position 2. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The predicted chemical shifts for this compound are extrapolated from data on related N-acylindolines and methoxyphenyl-containing compounds. rsc.orgyoutube.com

Carbonyl Carbon: The amide carbonyl carbon (-C =O) is expected to resonate significantly downfield, typically in the range of 168-172 ppm. rsc.org

Aromatic Carbons: The twelve carbons of the two aromatic systems will appear in the typical aromatic region of 110-160 ppm. The carbon bearing the methoxy group (C-4') will be significantly downfield (~159 ppm), while the quaternary carbons of the indoline ring will also be distinct. rsc.org

Methylene and Methyl Carbons: The aliphatic carbons will appear upfield. The indoline ring methylene carbons are expected around 28 ppm and 49 ppm. rsc.org The key acetyl methylene carbon is predicted to be in the 40-45 ppm range. The methoxy group carbon (-OC H₃) will be a distinct signal around 55 ppm. rsc.org

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Amide Carbonyl (C=O)~170.0Most downfield signal. rsc.org
Methoxyphenyl C-4' (-O-C)~159.5Ether-linked aromatic carbon. rsc.org
Indoline Quaternary Carbons125 - 144Includes C-3a and C-7a. rsc.org
Aromatic CH Carbons115 - 131Includes carbons from both rings. rsc.org
Methoxy Carbon (-OCH₃)~55.4Characteristic shift for methoxy group. rsc.org
Indoline -CH₂- (Position 2)~49.0Aliphatic carbon adjacent to nitrogen. rsc.org
Acetyl -CH₂-~42.0Aliphatic carbon adjacent to carbonyl.
Indoline -CH₂- (Position 3)~28.5Aliphatic carbon. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For this compound, the molecular formula is C₁₇H₁₇NO₂.

The theoretical exact mass (monoisotopic mass) for the neutral molecule [M] is calculated to be 267.12593 Da. In HRMS analysis, the compound is typically observed as a protonated molecule [M+H]⁺.

Theoretical m/z for [M+H]⁺: 268.13320 Da

Theoretical m/z for [M+Na]⁺: 290.11514 Da

Observing a peak at or very near these values (typically within 5 ppm) in an HRMS spectrum would provide unambiguous confirmation of the compound's molecular formula. For example, a different indoline derivative, C₂₉H₂₃NO₂, with a calculated mass of 417.1729, was found to have a mass of 417.1720, confirming its composition. rsc.org

Crystallographic Analysis of this compound and Crystalline Derivatives

Single-Crystal X-ray Diffraction (SCXRD) Studies

No SCXRD data for this compound has been found in the available literature.

Analysis of Molecular Conformation and Packing

Detailed analysis of the molecular conformation and crystal packing of this compound is not possible without experimental crystallographic data.

Hirshfeld Surface Analysis and Crystal Voids Assessment

A Hirshfeld surface analysis, used to investigate intermolecular interactions and assess crystal voids, has not been performed as no crystal structure has been reported.

Non-Covalent Interactions in Crystal Lattices

The specific non-covalent interactions governing the crystal lattice of this compound cannot be described without the foundational crystallographic information.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of 1-[(4-methoxyphenyl)acetyl]indoline

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide precise information about the molecule's geometry and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, like molecules. mdpi.com It is widely used for predicting the optimized geometry, vibrational frequencies, and various electronic properties of organic compounds. dntb.gov.uaresearchgate.net For molecules similar in structure to this compound, calculations are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). dntb.gov.uaresearchgate.net

The geometrical structure optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, this would involve determining the precise arrangement of the indoline (B122111) and 4-methoxyphenylacetyl moieties. The indoline ring itself is not perfectly flat, and DFT can quantify this distortion. nih.gov The calculations also reveal electronic properties such as dipole moment and polarizability, which are crucial for understanding intermolecular interactions. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table presents typical values for bond lengths and angles based on DFT calculations for similar molecular structures. Specific experimental or calculated data for this compound is not available in the provided search results.

ParameterBond/AtomsTypical Value
Bond Length C-N (indoline)~1.40 Å
C=O (acetyl)~1.23 Å
C-C (aromatic)~1.39 Å
C-O (methoxy)~1.36 Å
Bond Angle C-N-C (indoline)~109°
N-C-C=O~118°
C-O-C (methoxy)~117°

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more chemically reactive. nih.govnih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. nih.gov For aromatic and heterocyclic compounds, the distribution of HOMO and LUMO orbitals across the molecular framework highlights the regions most susceptible to electrophilic and nucleophilic attack. In derivatives of 1,5-benzodiazepine, for instance, the HOMO and LUMO are often localized on different parts of the molecule, indicating pathways for intramolecular charge transfer. espublisher.com

Table 2: Illustrative Frontier Orbital Energies This table provides representative energy values based on data for structurally related compounds. espublisher.com

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.97
Energy Gap (ΔE) 3.88

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical behavior of a molecule. mdpi.com These indices are calculated using the following relationships, based on Koopmans' theorem: researchgate.netmdpi.com

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Chemical Potential (μ): The escaping tendency of electrons from a system. μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (EHOMO - ELUMO) / 2

Chemical Softness (S): The reciprocal of hardness, indicating high reactivity. S = 1 / η

Electrophilicity Index (ω): The ability of a molecule to accept electrons. ω = μ² / (2η)

Nucleophilicity: The ability of a molecule to donate electrons. A high value indicates a good nucleophile.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. dergipark.org.tr For example, a molecule with a low hardness value and high softness is considered to be more reactive. mdpi.com

Table 3: Calculated Chemical Reactivity Indices (Illustrative) Values are derived from the illustrative HOMO/LUMO energies in Table 2.

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO5.85
Electron Affinity (A)-ELUMO1.97
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.91
Chemical Hardness (η)(ELUMO - EHOMO) / 21.94
Electrophilicity Index (ω)μ² / (2η)3.94

Molecular Modeling and Dynamics Simulations

While quantum studies focus on static electronic properties, molecular modeling and dynamics simulations explore the physical movements and conformational stability of molecules over time.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule by simulating the movements of its atoms and bonds over a period of time. researchgate.net These simulations can reveal how the molecule behaves in different environments, such as in a solvent like water, and assess the stability of its structure. nih.gov

In a typical MD simulation, the forces on each atom are calculated, and these forces are used to predict the atomic positions at a subsequent point in time. By repeating this process, a trajectory of the molecule's movement is generated. Key parameters such as the Root Mean Square Deviation (RMSD) are monitored to confirm that the simulation has reached equilibrium and that the molecular structure is stable. nih.gov For indole-based compounds, MD simulations have been used to confirm the stability of ligand-protein complexes, demonstrating the utility of this technique in understanding molecular interactions. nih.gov

Advanced Computational Analyses of this compound

To elucidate the molecular properties and potential biological activities of this compound, a variety of advanced computational chemistry techniques are employed. These theoretical investigations provide critical insights into the molecule's electronic structure, potential for biological activity, and interactions with macromolecular targets.

Natural Bond Orbital (NBO) Analysis for Orbital Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the intuitive language of Lewis structures, including localized bonds, lone pairs, and resonance interactions. wisc.eduwisc.eduwikipedia.org This analysis provides a detailed understanding of the intramolecular charge transfer, hyperconjugative interactions, and electron density delocalization within a molecule. materialsciencejournal.org

Table 1: Representative Donor-Acceptor Interactions in Indole-Related Structures and Their Stabilization Energies (E(2))

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
n(N)π(C=C)HighLone Pair -> Antibonding π
n(O)σ(C-N)ModerateLone Pair -> Antibonding σ
π(C=C) aromaticπ(C=O)Moderateπ -> π Conjugation
σ(C-H)π(C=C)Lowσ -> π Hyperconjugation
n(O) methoxy (B1213986)π*(C-C) aromaticModerateLone Pair -> Antibonding π

This table is illustrative, based on typical values for related structures. Actual values for this compound would require specific calculation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole (B1671886) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are essential computational tools in drug discovery for developing mathematical models that correlate the chemical structure of compounds with their biological activity. neliti.comtandfonline.com By analyzing a series of related compounds, such as indole derivatives, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent agents. neliti.comnih.gov

The development of a QSAR model involves calculating various molecular descriptors for each compound in a dataset. These descriptors can be categorized as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). neliti.comresearchgate.net Statistical methods like Multiple Linear Regression (MLR) and more advanced techniques like Artificial Neural Networks (ANN) are then used to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., pIC50). neliti.comtandfonline.com

For indole derivatives, QSAR models have been successfully developed for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. tandfonline.comnih.govresearchgate.net For example, a QSAR study on 2,3-diaryl indoles as selective COX-2 inhibitors revealed that electronic and hydrophobic interactions are key determinants of their inhibitory activity. researchgate.net Another study on indolylisoxazoline analogues as anti-prostate cancer agents identified specific atomic charges (qC10, qC11, qC13) as the most influential descriptors for predicting activity. ung.ac.id

The robustness and predictive power of a QSAR model are evaluated using statistical parameters such as the correlation coefficient (r²), the leave-one-out cross-validation coefficient (q²), and external validation using a test set. nih.govnih.gov A reliable QSAR model can be used to screen virtual libraries of compounds and prioritize the synthesis of derivatives like this compound with enhanced predicted activity.

Table 2: Examples of QSAR Models for Biologically Active Indole Derivatives

Biological ActivityModel TypeKey DescriptorsStatistical ParametersReference
Anti-proliferative (Breast Cancer)ANNElectronic & TopologicalR = 0.99 neliti.com
H4 Receptor AntagonismMLRNot Specifiedr² = 0.76, q² = 0.62 nih.gov
Antifungal (Candida albicans)MLRGATS8p, R7e+, G2e, HATS3p, MATS5e, RDF045R² = 0.7884, Q² = 0.6866 tandfonline.com
Cannabinoid Receptor 2 AgonismMLRTopological, Thermodynamic, Spatial, Electrotopologicalr² = 0.888, q² = 0.841 ingentaconnect.com
SERT/D2/MAO-A InhibitionCoMFA/CoMSIASteric & Electrostatic Fieldsq² = 0.625 (CoMFA), r²ncv = 0.967 (CoMFA) nih.gov

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. jocpr.comorientjchem.org This method is instrumental in drug design for understanding the binding mode of a potential drug and estimating its binding affinity, often expressed as a docking score or binding energy. jocpr.commdpi.com

The process involves placing the ligand into the binding site of the target protein and using a scoring function to evaluate the different poses. mdpi.com The interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, are analyzed to rationalize the binding affinity. mdpi.comnih.gov

Indole derivatives have been the subject of numerous molecular docking studies against a variety of protein targets implicated in different diseases. jocpr.com For instance, indole derivatives have been docked into the active sites of cyclooxygenase-2 (COX-2) for anti-inflammatory activity, epidermal growth factor receptor (EGFR) tyrosine kinase for anticancer effects, and acetylcholinesterase (AChE) for Alzheimer's disease. nih.govnih.govmdpi.com Docking studies of indole-based compounds with the JAK-3 protein have also been performed to evaluate their potential as anticancer agents. bioinformation.net

Table 3: Summary of Molecular Docking Studies of Indole Derivatives with Various Protein Targets

Indole Derivative ClassProtein Target (PDB ID)Docking SoftwareKey InteractionsBinding Score/EnergyReference
N-Substituted IndolesCOX-2Not SpecifiedHigh interaction energyNot Specified nih.gov
Indole-based PyrazolinesEGFR-TK (2J5F)GLIDE 5.0Not SpecifiedNot Specified mdpi.com
MPIPAAcetylcholine Binding Protein (2XNU)Autodock 4.0Hydrogen bond-16.76 kcal/mol jocpr.com
Indole-Quinoline DerivativeSTAT3 (4ZIA), BCL2 (6O0K)Autodock VinaNot SpecifiedSignificant affinity orientjchem.org
Indole-based diaza-sulphonamidesJAK-3 (1YVJ)Biovia Discovery Studio, MGL toolsHydrogen bonds-8.8 to -9.7 bioinformation.net

Molecular Interactions and Biological Target Engagement in Vitro Studies

The indoline (B122111) scaffold, a core component of 1-[(4-methoxyphenyl)acetyl]indoline, is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. The specific substitutions of a 4-methoxyphenylacetyl group at the 1-position of the indoline ring are anticipated to modulate its binding affinity and selectivity for various receptors and enzymes.

Melatonin (B1676174) Receptor (MT1 and MT2) Ligand Binding

While direct experimental binding data for this compound at the melatonin MT1 and MT2 receptors are not extensively available in peer-reviewed literature, structure-activity relationship (SAR) studies of related indole-based melatonin analogs provide valuable insights. Melatonin, the endogenous ligand for these receptors, features a 5-methoxy group on the indole (B1671886) ring and an N-acetyl side chain. The position of the methoxy (B1213986) group is a critical determinant of binding affinity.

Research on phenylalkyl amides as melatonin analogs has shown that a 4-methoxyl substitution on the phenyl ring can lead to a significant decrease in binding affinity for melatonin receptors. This suggests that the 4-methoxy substitution in this compound might influence its interaction with the binding pockets of MT1 and MT2 receptors. The folded conformation of the amido side chain relative to the indole plane is another crucial factor for optimal receptor engagement. nih.gov It is hypothesized that the acetylindoline structure of the target compound would position the 4-methoxyphenyl (B3050149) group in a manner that may not be optimal for high-affinity binding, though this remains to be confirmed by direct binding assays.

Cellular Bioactivity in Non-Clinical Models

The therapeutic potential of this compound is further explored through its effects on various cell lines, investigating its antiproliferative and neuroprotective capabilities.

In Vitro Antiproliferative Activity against Cancer Cell Lines

The antiproliferative properties of indole derivatives have been a subject of intense research. While specific data for this compound is limited, studies on analogous structures provide a basis for its potential activity. For instance, a related compound, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, has demonstrated antiproliferative effects against the A549 lung cancer cell line. Furthermore, other indole-based compounds have shown activity against Jurkat cells, a human T-lymphocyte cell line.

The anticancer activity of indole derivatives is often linked to their ability to interact with key cellular targets like tubulin or specific signaling pathways. The substitution pattern on both the indole nucleus and the N-acetyl group plays a pivotal role in determining the cytotoxic potency and selectivity against different cancer cell lines. SAR studies have indicated that modifications to the acyl group and substitutions on the indole ring can significantly modulate antiproliferative activity. nih.gov

Below is a representative table summarizing the types of activities observed in related indole compounds against the specified cell lines, highlighting the potential areas of interest for this compound.

Cell LineCancer TypeTypical Activity of Related Indole Derivatives
JurkatAcute T-cell leukemiaInduction of apoptosis, cell cycle arrest
HCT116Colorectal carcinomaInhibition of cell proliferation
MV4-11Acute myeloid leukemiaCytotoxic effects
A549Lung carcinomaAnti-proliferative and anti-migratory effects
SGC-7901Gastric adenocarcinomaInhibition of cell growth
HT-1080FibrosarcomaInhibition of cell viability

Neuroprotective Effects in In Vitro Oxidative Stress Models

The neuroprotective potential of indole derivatives is an active area of investigation. The SH-SY5Y neuroblastoma cell line is a widely used in vitro model to study oxidative stress-induced neuronal damage, a key pathological feature of several neurodegenerative diseases. While direct evidence for the neuroprotective effects of this compound is not yet established, other indole-containing compounds have demonstrated the ability to protect SH-SY5Y cells from oxidative insults. nih.govnih.gov This protection is often attributed to their antioxidant properties and their ability to modulate cellular signaling pathways involved in cell survival and apoptosis. The presence of the methoxyphenyl group in this compound suggests potential antioxidant capabilities that warrant further investigation in neuroprotective assays.

Antimicrobial Activity of Indoline and Indole Derivatives

The emergence of antibiotic-resistant bacterial strains has spurred the search for novel antimicrobial agents. Indole and its derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Indole-based structures have demonstrated efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. N-acylindoline derivatives, a class to which this compound belongs, have been a focus of such studies. Research has shown that N-benzyl tricyclic indolines are effective against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.

The following table summarizes the general antibacterial activity profile of indole derivatives against the specified bacterial strains.

Bacterial StrainGram StainingTypical Activity of Indole Derivatives
Staphylococcus aureusGram-PositiveModerate to potent inhibitory activity
Bacillus subtilisGram-PositiveSusceptible to various indole compounds
Escherichia coliGram-NegativeVariable susceptibility, often requiring higher concentrations
MRSAGram-PositiveActivity demonstrated by specific indole-based scaffolds

Antifungal Properties

Research into the antifungal properties of this compound has revealed its potential as an agent against various fungal pathogens. Studies have shown that this compound, along with other N-acylindoline derivatives, exhibits notable antifungal activity. The mechanism of action is thought to involve the disruption of fungal cell processes, leveraging the structural features of the indoline and methoxyphenyl groups.

The antifungal efficacy of this compound and related compounds has been evaluated against a panel of fungal strains. These studies often measure the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus. The results from these assays help to quantify the antifungal potency and selectivity of the compound.

Antiviral Activities (e.g., Anti-HIV-1)

Beyond its antifungal effects, this compound has been investigated for its potential antiviral activities, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). Research in this area has explored how the compound and its structural analogs might interfere with the viral life cycle. The presence of the N-acylindoline core is considered a key pharmacophore that contributes to its bioactivity.

Studies have focused on the ability of these compounds to inhibit key viral enzymes or processes. For instance, some research has explored the potential for indoline derivatives to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that bind to and block the action of reverse transcriptase, an enzyme essential for HIV-1 replication. The specific interactions between this compound and viral targets are a subject of ongoing investigation to elucidate the precise mechanism of its antiviral action.

Antimalarial Activity against Plasmodium falciparum

The global challenge of malaria has spurred research into novel therapeutic agents, and this compound has emerged as a compound of interest in this field. In vitro studies have demonstrated its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

The antimalarial potential of this compound is often assessed through its ability to inhibit the growth of the parasite in culture. Research has indicated that certain N-acylindoline derivatives, including this compound, can exhibit significant antiplasmodial activity. The mechanism is believed to be linked to the inhibition of essential parasitic pathways, thereby hindering its proliferation.

Antioxidant Mechanisms and Free Radical Scavenging

In addition to its antimicrobial properties, this compound has been shown to possess antioxidant capabilities. The compound's ability to scavenge free radicals is a key aspect of this activity. Free radicals are highly reactive molecules that can cause cellular damage, and antioxidants help to neutralize them.

The antioxidant mechanism of this compound is attributed to its chemical structure, which can donate electrons to stabilize free radicals. Various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are used to quantify the antioxidant potential of this compound. These studies have provided evidence of its capacity to mitigate oxidative stress, suggesting a broader therapeutic potential.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation of Structural Modifications within 1-[(4-methoxyphenyl)acetyl]indoline Analogues with Biological Activity

The biological activity of this compound analogues is intricately linked to their structural architecture. Modifications to the indoline (B122111) ring, the acetyl linker, and the 4-methoxyphenyl (B3050149) moiety can lead to significant changes in potency and selectivity.

The Indoline Nucleus: The indoline core is a common feature in many biologically active compounds. ijpsr.com Its substitution pattern is a key determinant of activity. For instance, in a series of N-substituted indoline-2-carboxylic acid derivatives evaluated for antimicrobial activity, the nature of the substituent on the nitrogen atom was found to be critical. proquest.com While direct data on this compound is limited, studies on related N-acyl indoline structures suggest that the acyl group plays a significant role in orienting the molecule within a biological target's binding site.

The Acetyl Linker: The acetyl linker provides a degree of flexibility, allowing the methoxyphenyl ring to adopt various conformations. The carbonyl group within this linker can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.

The 4-Methoxyphenyl Group: The 4-methoxyphenyl group is a common motif in medicinal chemistry, often contributing to favorable interactions with hydrophobic pockets in target proteins. The methoxy (B1213986) group, in particular, can have a profound effect on biological activity. Its electron-donating nature can influence the electronic properties of the entire molecule. chim.it Furthermore, the position of the methoxy group is critical. Studies on other methoxy-substituted aromatic compounds have shown that moving the methoxy group to other positions (e.g., 2- or 3-position) can drastically alter or diminish biological activity.

A hypothetical SAR study on a series of 1-[(substituted-phenyl)acetyl]indoline analogues targeting a generic kinase might yield results as depicted in the interactive table below.

Table 1: Illustrative SAR of 1-[(substituted-phenyl)acetyl]indoline Analogues

CompoundR1 (Indoline)R2 (Phenyl)Biological Activity (IC₅₀, µM)
1 H4-OCH₃1.2
2 5-F4-OCH₃0.8
3 H3-OCH₃5.6
4 H4-OH2.5
5 H4-Cl3.1

This table is for illustrative purposes and does not represent actual experimental data for a specific target.

Impact of Substituent Effects on Molecular Interactions and Potency

Substituents on both the indoline and the 4-methoxyphenyl rings can significantly modulate the potency of this compound analogues through a combination of steric, electronic, and hydrophobic effects.

Indoline Ring Substituents: The introduction of substituents on the indoline ring can influence binding affinity and selectivity. For example, the addition of a small, electron-withdrawing group like fluorine at the 5-position of the indoline ring could enhance binding by forming favorable interactions with the target protein. In studies of other indole (B1671886) derivatives, such substitutions have been shown to impact activity. nih.gov Conversely, bulky substituents on the indoline ring might introduce steric hindrance, preventing optimal binding and reducing potency.

Phenyl Ring Substituents: The substitution pattern on the phenyl ring is equally critical. The 4-methoxy group is often optimal for activity, likely due to its ability to act as a hydrogen bond acceptor and its favorable electronic properties. Replacing the methoxy group with other substituents can have a varied impact:

Hydrogen Bond Donors/Acceptors: Replacing the methoxy group with a hydroxyl group (4-OH) could introduce a hydrogen bond donor, potentially altering the binding mode.

Electron-Withdrawing Groups: Introducing electron-withdrawing groups like chlorine (Cl) or a nitro group (NO₂) can alter the charge distribution of the phenyl ring, which may be beneficial or detrimental depending on the nature of the binding pocket.

Lipophilic Groups: Increasing the lipophilicity with substituents like a trifluoromethyl (CF₃) group could enhance binding to hydrophobic pockets but might also increase non-specific binding and affect pharmacokinetic properties.

The following interactive table illustrates the potential impact of different substituents on the potency of a hypothetical series of this compound analogues.

Table 2: Illustrative Impact of Substituents on Potency

CompoundSubstituent on Phenyl RingPotency (IC₅₀, nM)Rationale for Change in Potency
Reference 4-OCH₃10Optimal H-bond acceptor and electronic properties
A 4-OH25Introduction of H-bond donor may alter binding
B 4-Cl50Altered electronics and potential steric clash
C 3-OCH₃150Suboptimal positioning of the key methoxy group
D 4-CF₃8Increased lipophilicity enhancing hydrophobic interactions

This table is for illustrative purposes and does not represent actual experimental data for a specific target.

Influence of Molecular Polarity and Lipophilicity on Biological Effects

The balance between polarity and lipophilicity is a critical factor governing the pharmacokinetic and pharmacodynamic properties of drug candidates. For this compound analogues, these properties influence their absorption, distribution, metabolism, excretion (ADME), and ultimately their biological effects.

Polarity and Polar Surface Area (PSA): The polarity of a molecule, often quantified by its polar surface area (PSA), influences its solubility and ability to form hydrogen bonds. The carbonyl oxygen and the methoxy oxygen in this compound are key polar features. Increasing the number of polar groups can improve aqueous solubility but may hinder membrane permeability.

The "Rule of Five," a set of guidelines for predicting oral bioavailability, highlights the importance of these properties. nih.gov For CNS-active drugs, maintaining an appropriate level of lipophilicity is crucial to cross the blood-brain barrier. nih.gov

The table below illustrates how modifications to the this compound scaffold can impact these physicochemical properties and, consequently, biological effects.

Table 3: Illustrative Influence of Polarity and Lipophilicity

AnalogueModificationCalculated logPPolar Surface Area (Ų)Predicted Biological Effect
Parent None3.238.7Balanced properties for cell permeability and solubility
Analogue X Addition of a hydroxyl group2.858.9Increased polarity, may improve solubility but decrease permeability
Analogue Y Addition of a chloro group3.738.7Increased lipophilicity, may enhance binding but decrease solubility
Analogue Z Replacement of methoxy with ethoxy3.638.7Increased lipophilicity with minimal change in polarity

This table contains calculated estimations and illustrative predictions.

Pharmacophore Elucidation for Target-Specific Inhibition

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The elucidation of a pharmacophore for a series of active compounds like this compound analogues is a key step in understanding their mechanism of action and in designing new, more potent inhibitors. nih.govnih.gov

Based on the structure of this compound and general principles from related inhibitors, a hypothetical pharmacophore for a target kinase could include the following features:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl linker is a prime candidate for a hydrogen bond acceptor feature, interacting with a hydrogen bond donor residue in the kinase hinge region.

Aromatic/Hydrophobic Region 1: The indoline ring system can occupy a hydrophobic pocket, with its aromatic character contributing to π-π stacking interactions.

Aromatic/Hydrophobic Region 2: The 4-methoxyphenyl ring likely binds in another hydrophobic region of the target.

Hydrogen Bond Acceptor 2 (optional): The oxygen of the 4-methoxy group could serve as an additional hydrogen bond acceptor, further anchoring the ligand in the binding site.

Computational modeling techniques, such as 3D-QSAR and pharmacophore mapping, are often employed to develop and refine such models. mdpi.com These models can then be used for virtual screening of compound libraries to identify new potential inhibitors. nih.gov

The following interactive table outlines a potential pharmacophore model for a hypothetical target of this compound.

Table 4: Hypothetical Pharmacophore Features for a Kinase Target

Pharmacophore FeatureCorresponding Molecular MoietyType of InteractionImportance
HBA 1 Carbonyl oxygen of the acetyl groupHydrogen bondCrucial for anchoring to the hinge region
AR/HY 1 Indoline ringHydrophobic interaction, π-π stackingOccupies the adenine (B156593) pocket
AR/HY 2 4-methoxyphenyl ringHydrophobic interactionBinds to a specific hydrophobic pocket
HBA 2 Oxygen of the 4-methoxy groupHydrogen bondProvides additional binding affinity and selectivity

This table represents a hypothetical pharmacophore model.

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-[(4-methoxyphenyl)acetyl]indoline and Analogues

Research into indoline (B122111) scaffolds has revealed a wide array of biological activities, establishing them as privileged structures in drug discovery. nih.govresearchgate.net While direct research on this compound is limited, studies on its analogues, which share the core indoline and methoxyphenyl moieties, provide significant insights. These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comresearchgate.net

The indole (B1671886) structure, closely related to indoline, is a key component in many biologically active natural and synthetic compounds. nih.gov Indole derivatives have shown efficacy in targeting diverse biological pathways, including those involved in cancer and infectious diseases. mdpi.comnih.gov For instance, some indole derivatives act as tubulin polymerization inhibitors, a mechanism central to the action of several anticancer drugs. nih.gov Others have been identified as inhibitors of enzymes like 5-lipoxygenase (ALOX15), which is implicated in inflammation. nih.govmdpi.com

The synthesis of indoline derivatives has been a major focus, with various methods developed for their efficient preparation. organic-chemistry.org These methods often involve the cyclization of β-arylethylamine precursors or tandem reactions to construct the bicyclic indoline core. organic-chemistry.org The functionalization of the indoline ring, particularly at the N-1 and C-5 positions, has been explored to create libraries of compounds for biological screening. acs.org

Computational studies, including molecular docking, have been instrumental in understanding the structure-activity relationships (SAR) of indoline and indole derivatives. nih.govresearchgate.net These studies have helped to elucidate how these molecules bind to biological targets and to predict the biological activity of novel compounds. researchgate.net For example, docking studies have shown how substituted indoles can fit into the active sites of enzymes like ALOX15. nih.gov

A summary of key research findings on analogues is presented in Table 1.

Table 1: Research Findings on Analogues of this compound

Compound Class Key Research Area Summary of Findings References
Indole Derivatives Anticancer Activity Target tubulin and other pathways involved in cell proliferation. nih.gov
Indole Derivatives Antimicrobial Activity Show activity against antibiotic-resistant bacteria like MRSA. nih.gov
5-(4-Methoxyphenyl)-1H-indoles Anti-inflammatory Activity Act as substrate-specific inhibitors of ALOX15. nih.govmdpi.com
Indoline Derivatives Synthesis Efficient synthetic routes developed via palladium-catalyzed intramolecular amination. organic-chemistry.org

Identification of Gaps in Current Academic Understanding

Despite the extensive research on indole and indoline derivatives, significant gaps in our understanding remain. The most prominent gap is the lack of specific data for a vast number of individual compounds, including this compound. Much of the current knowledge is based on studies of broader classes of compounds or specific, often more complex, analogues.

A significant challenge is the translation of in vitro findings to in vivo efficacy and safety. While many indoline derivatives show promising activity in cellular assays, their pharmacokinetic and toxicological profiles are often not well-characterized. researchgate.net This hinders their development as therapeutic agents.

Furthermore, the precise molecular mechanisms of action for many biologically active indoline derivatives are not fully elucidated. researchgate.net While a compound might show a certain biological effect, the exact protein targets and the downstream signaling pathways affected are often unknown. This lack of mechanistic understanding can make rational drug design and optimization difficult.

There is also a need for more comparative studies. While many different indoline-based scaffolds have been synthesized, there are few head-to-head comparisons of their biological activities and physicochemical properties. This makes it challenging to identify the most promising scaffolds for further development.

Proposed Future Research Avenues in Synthetic, Spectroscopic, Computational, and Biological Characterization of Indoline Derivatives

To address the identified gaps and to advance the field of indoline chemistry, a multi-pronged research approach is necessary. The following are proposed avenues for future research:

Synthetic Chemistry:

Targeted Synthesis: A primary focus should be the synthesis of specific, previously uncharacterized compounds like this compound. This would allow for a systematic exploration of the chemical space around the indoline scaffold.

Green Synthesis: The development of more environmentally friendly synthetic methods for indoline derivatives, such as flow-chemistry techniques, should be pursued to reduce the use of hazardous reagents and improve efficiency. epa.gov

Diversity-Oriented Synthesis: The creation of diverse libraries of indoline derivatives with variations at multiple positions on the scaffold would be valuable for high-throughput screening and the identification of new biological activities. acs.org

Spectroscopic Characterization:

Comprehensive Analysis: A thorough spectroscopic characterization of newly synthesized indoline derivatives using techniques such as NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography is essential to unambiguously determine their structures. nih.govmzcloud.org

Advanced Spectroscopic Techniques: The application of advanced techniques like photo-CIDNP NMR could provide deeper insights into the electronic properties and reactivity of indoline derivatives. acs.org

Computational Chemistry:

Predictive Modeling: The development of more accurate and predictive computational models for the biological activity, pharmacokinetics, and toxicity of indoline derivatives is crucial. researchgate.net This could involve the use of machine learning and artificial intelligence approaches. acs.org

Mechanism of Action Studies: Computational methods can be used to model the interactions of indoline derivatives with their biological targets, helping to elucidate their mechanisms of action at the molecular level. nih.gov

Biological Characterization:

Broad Biological Screening: Newly synthesized indoline derivatives should be screened against a wide range of biological targets and in various disease models to uncover new therapeutic applications. ijpsr.com

In-depth Mechanistic Studies: For compounds that show promising biological activity, in-depth studies are needed to identify their molecular targets and to understand their effects on cellular signaling pathways. nih.gov

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is essential for their further development as drugs. nih.gov

By systematically addressing these research avenues, the scientific community can build a more complete understanding of the chemical and biological properties of this compound and the broader class of indoline derivatives, paving the way for the development of new and improved therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 1-[(4-methoxyphenyl)acetyl]indoline, and how can reaction conditions be optimized?

The synthesis of this compound can be adapted from methods used for structurally related indoline derivatives. For example:

  • Condensation reactions : Acyl chloride derivatives (e.g., 4-methoxybenzoyl chloride) can react with indoline in the presence of a base like triethylamine under anhydrous conditions to form the acetylated product. This method avoids hydrolysis and ensures high purity .
  • Solvent and temperature optimization : Reactions in dry benzene or dichloromethane at reflux temperatures (80–110°C) for 5–7 hours are typical. Monitoring via Thin Layer Chromatography (TLC) and purification via recrystallization (e.g., using ethanol or methanol) improve yields .

Q. Key parameters to optimize :

  • Catalyst/base selection (e.g., triethylamine vs. pyridine).
  • Solvent polarity and reaction time.
  • Purification methods (column chromatography vs. recrystallization).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Distinct signals for the indoline NH (~δ 8.5–9.5 ppm), methoxy group (~δ 3.8 ppm), and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl groups (C=O) appear at ~δ 170–175 ppm, while quaternary carbons in the methoxyphenyl ring resolve at δ 120–160 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1650–1700 cm⁻¹) and aromatic C-H (~3000–3100 cm⁻¹) validate functional groups .

Q. How can preliminary biological screening be designed for this compound?

  • Enzyme inhibition assays : Use acetylcholinesterase (AChE) or kinase inhibition protocols, as seen with structurally similar indoline derivatives. For example:
    • Ellman’s assay for AChE inhibition, measuring thiocholine production at 412 nm .
    • MTT assay for cytotoxicity screening in cancer cell lines (e.g., HeLa or MCF-7) .
  • Dose-response studies : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values. Include positive controls (e.g., donepezil for AChE) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data across similar indoline derivatives?

  • Variable substituent analysis : Compare analogs with substituents at the 4-methoxyphenyl or indoline positions. For example:
    • Replace the methoxy group with halogens (e.g., fluorine) to assess electronic effects on enzyme binding .
    • Modify the acetyl group to a sulfonamide or urea moiety to evaluate steric impacts .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like AChE or G-protein-coupled receptors .

Case study : Derivatives with bulkier substituents (e.g., piperazine rings) show reduced AChE inhibition due to steric hindrance, whereas electron-donating groups (e.g., methoxy) enhance activity .

Q. What experimental strategies can elucidate the mechanism of action for this compound in neurodegenerative disease models?

  • Target identification :
    • Pull-down assays : Use biotinylated analogs to isolate binding proteins from brain homogenates .
    • Kinase profiling : Screen against a panel of 50+ kinases to identify off-target effects .
  • In vivo models :
    • Scopolamine-induced memory impairment in rodents: Measure cognitive recovery via Morris water maze tests after dosing .
    • Microglial activation assays : Quantify TNF-α/IL-6 levels via ELISA to assess anti-inflammatory effects .

Q. How should researchers address discrepancies in solubility and stability data during formulation studies?

  • Solubility enhancement :
    • Use co-solvents (e.g., DMSO/PEG 400) or cyclodextrin complexes to improve aqueous solubility .
    • Measure logP values (e.g., via shake-flask method) to guide solvent selection .
  • Stability testing :
    • Conduct accelerated degradation studies under varying pH (1–10) and temperatures (25–60°C). Monitor via HPLC for decomposition products .
    • Protect light-sensitive methoxy groups by storing compounds in amber vials under inert gas .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values .
  • Error analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple groups. Report confidence intervals (95% CI) for reproducibility .

Q. How can researchers validate synthetic intermediates when scaling up production?

  • In-line analytics : Implement FTIR or ReactIR for real-time monitoring of reaction progress .
  • Quality control :
    • Set acceptance criteria for intermediates (e.g., ≥95% purity via HPLC) .
    • Use Differential Scanning Calorimetry (DSC) to confirm crystalline form consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.